N-(2-Aminoethyl)-3,5-dimethylbenzamide N-(2-Aminoethyl)-3,5-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16758662
InChI: InChI=1S/C11H16N2O/c1-8-5-9(2)7-10(6-8)11(14)13-4-3-12/h5-7H,3-4,12H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol

N-(2-Aminoethyl)-3,5-dimethylbenzamide

CAS No.:

Cat. No.: VC16758662

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Aminoethyl)-3,5-dimethylbenzamide -

Specification

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
IUPAC Name N-(2-aminoethyl)-3,5-dimethylbenzamide
Standard InChI InChI=1S/C11H16N2O/c1-8-5-9(2)7-10(6-8)11(14)13-4-3-12/h5-7H,3-4,12H2,1-2H3,(H,13,14)
Standard InChI Key WKFPTTKVEOOXMX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)C(=O)NCCN)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

N-(2-Aminoethyl)-3,5-dimethylbenzamide (IUPAC name: N-(2-aminoethyl)-3,5-dimethylbenzamide) features a benzamide backbone substituted with methyl groups at the 3- and 5-positions of the aromatic ring. The 2-aminoethyl group is attached to the amide nitrogen, introducing both hydrophilicity and hydrogen-bonding capacity. The structural formula is represented as:

CC1=CC(=CC(=C1)C(=O)NCCN)C\text{CC}_1=\text{CC}(=\text{CC}(=\text{C}_1)\text{C}(=\text{O})\text{NCCN})\text{C}

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC11H16N2O\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}
Molecular Weight192.26 g/mol
InChI KeyWKFPTTKVEOOXMX-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=CC(=C1)C(=O)NCCN)C
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

Synthesis and Manufacturing

Reductive Alkylation and Benzoylation

The compound is synthesized via reductive alkylation or benzoylation starting from 3,5-dimethylbenzoic acid derivatives. A typical route involves:

  • Activation of the carboxylic acid: 3,5-Dimethylbenzoic acid is converted to an acid chloride using thionyl chloride or oxalyl chloride.

  • Coupling with ethylenediamine: The acid chloride reacts with ethylenediamine in the presence of a base (e.g., triethylamine) to form the amide bond.

  • Purification: Crude product is purified via recrystallization or preparative HPLC, yielding the final compound with >95% purity.

Table 2: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key Reagents
Reductive alkylation47–6295HATU, DIPEA, EtOAc
Benzoylation 6890SOCl2_2, NH2_2CH2_2CH2_2NH2_2

Physicochemical Properties

Solubility and Stability

N-(2-Aminoethyl)-3,5-dimethylbenzamide is sparingly soluble in water but exhibits good solubility in polar aprotic solvents (e.g., DMSO, DMFA) and moderate solubility in ethanol. Stability studies indicate no degradation under ambient conditions for 6 months when stored in airtight containers at 4°C.

Computational Predictions

PubChem’s computed properties suggest a topological polar surface area (TPSA) of 55.6 Å2^2, indicating moderate membrane permeability. The XLogP3 value of 1.2 predicts favorable lipid bilayer penetration, aligning with its potential as a CNS-active agent .

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: No in vivo ADME (absorption, distribution, metabolism, excretion) data exist for this compound.

  • Target Identification: High-throughput screening against kinase or GPCR libraries could elucidate mechanistic pathways.

  • Derivatization: Introducing substituents at the aminoethyl group (e.g., acyl, sulfonyl) may modulate bioavailability and selectivity .

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